molecular formula C8H5N3O2 B079943 8-Nitro-1,6-naphthyridine CAS No. 13058-76-9

8-Nitro-1,6-naphthyridine

Cat. No. B079943
CAS RN: 13058-76-9
M. Wt: 175.14 g/mol
InChI Key: ZGGQHUMUFYVMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism Of Action

The mechanism of action of 8-Nitro-1,6-naphthyridine is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Biochemical And Physiological Effects

8-Nitro-1,6-naphthyridine has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit biofilm formation in bacteria, which is a crucial factor in the pathogenesis of many infectious diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Nitro-1,6-naphthyridine in lab experiments is its potent antimicrobial activity, which makes it an ideal candidate for testing against drug-resistant bacterial strains. However, this compound has been shown to have cytotoxic effects on mammalian cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 8-Nitro-1,6-naphthyridine. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, this compound has shown promising results in combination therapy with other antimicrobial or anticancer agents, which may lead to the development of more effective treatment strategies. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other diseases.
Conclusion
In conclusion, 8-Nitro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. Further studies are needed to fully understand the pharmacological properties of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 8-Nitro-1,6-naphthyridine involves the condensation of 2-aminonicotinic acid with nitroethane under basic conditions. This reaction leads to the formation of the intermediate 8-nitro-2-aminonicotinic acid, which undergoes cyclization to form the final product, 8-Nitro-1,6-naphthyridine. Other methods of synthesis include the use of cyclization agents such as phosphorous oxychloride and thionyl chloride.

Scientific Research Applications

8-Nitro-1,6-naphthyridine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. Additionally, this compound has been investigated for its anticancer properties, with promising results in preclinical studies.

properties

IUPAC Name

8-nitro-1,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-5-9-4-6-2-1-3-10-8(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQHUMUFYVMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-1,6-naphthyridine

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